molecular formula C8H11NO B566629 1-(4-Methylpyridin-3-yl)ethan-1-ol CAS No. 101870-76-2

1-(4-Methylpyridin-3-yl)ethan-1-ol

Cat. No.: B566629
CAS No.: 101870-76-2
M. Wt: 137.182
InChI Key: JPXXWXQJFKRYQX-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-3-yl)ethan-1-ol is a secondary alcohol featuring a pyridine ring substituted with a methyl group at the 4-position and an ethanol moiety at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules, such as orexin receptor agonists and hemorheological agents . Its synthesis typically involves catalytic hydrogenation or transition-metal-catalyzed reactions of alkynes, as seen in analogous compounds .

Properties

IUPAC Name

1-(4-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXWXQJFKRYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(4-Methylpyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for efficient large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, THF or ethanol as solvents.

    Substitution: SOCl2, pyridine as a base.

Major Products Formed

    Oxidation: 1-(4-Methylpyridin-3-yl)ethanone.

    Reduction: 1-(4-Methylpyridin-3-yl)ethane.

    Substitution: 1-(4-Methylpyridin-3-yl)ethyl chloride.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Methylpyridin-3-yl)ethan-1-ol with structurally related pyridinyl and aryl ethanols, focusing on synthesis, spectroscopic properties, and biological activity.

Spectroscopic Properties

Key ¹H NMR shifts for pyridinyl ethanols (Table 1):

Compound δ (ppm) for Key Protons Reference
1-(Pyridin-4-yl)ethan-1-ol CH₃: 1.46; OH: 4.13; Py-H: 7.27–8.42
1-(Pyridin-3-yl)ethan-1-ol CH₃: 1.49; OH: 4.15; Py-H: 7.30–8.45
This compound* Expected CH₃ (pyridine): ~2.30; CH₃ (ethanol): ~1.50

*Predicted shifts based on methylation effects: The 4-methyl group deshields adjacent pyridine protons, shifting aromatic signals upfield compared to non-methylated analogs .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Methyl and trifluoromethyl groups enhance logP values, improving membrane permeability. For example, 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol’s activity is attributed to increased lipophilicity from three methyl groups .
  • Metabolic Stability : Fluorine substituents (e.g., in 3-fluorophenyl derivatives) reduce oxidative metabolism, enhancing half-life .

Biological Activity

1-(4-Methylpyridin-3-yl)ethan-1-ol, also known as 4-methyl-3-pyridyl ethanol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₉NO
  • CAS Number : 101870-76-2
  • Molecular Weight : 151.16 g/mol

The compound features a pyridine ring substituted with a methyl group and an alcohol functional group, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

2. Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against Candida species, with MIC values comparable to established antifungal agents like fluconazole .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

1. Protein Synthesis Inhibition
The compound interferes with the ribosomal function in bacteria, disrupting protein synthesis pathways essential for bacterial growth and survival.

2. Biofilm Disruption
Recent studies suggest that it can inhibit biofilm formation in pathogenic bacteria, making it a potential candidate for treating biofilm-associated infections .

Case Studies

A notable study highlighted the efficacy of this compound in a murine model of infection. The compound was administered to mice infected with MRSA (Methicillin-resistant Staphylococcus aureus), resulting in significant reductions in bacterial load compared to untreated controls. The study reported a reduction in biofilm thickness and viability, indicating its potential as a therapeutic agent for chronic infections .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications to the pyridine ring or the alkyl group can significantly influence the biological activity of the compound. For instance, substituents on the pyridine ring impact both the binding affinity to bacterial targets and the overall antimicrobial potency .

Q & A

Q. What are the optimized reaction conditions for synthesizing 1-(4-Methylpyridin-3-yl)ethan-1-ol with high regioselectivity?

  • Methodological Answer : The compound can be synthesized via iron(II) phthalocyanine (FePC)-catalyzed hydration of alkynes under aerobic conditions. Key parameters include:
  • Catalyst : 0.25 mol% FePC (7.1 mg) in ethanol solvent .
  • Reaction Scale : 0.5 mmol of 4-methylphenyl acetylene.
  • Time/Temperature : Stirring at room temperature for 6–24 hours.
  • Workup : Dilution with CH₂Cl₂, aqueous extraction, and purification via flash chromatography (yield: ~67.8%) .
  • Regioselectivity : Follows Markovnikov addition, confirmed by ¹H NMR (δ 4.75 ppm, q for secondary alcohol) .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • TLC : Monitor reaction progress using appropriate solvent systems (e.g., hexane/ethyl acetate).
  • GC-MS : Quantify purity and detect byproducts (e.g., using N-Dican as an internal standard) .
  • ¹H/¹³C NMR : Assign peaks (e.g., δ 7.11 ppm for aromatic protons, δ 1.44 ppm for methyl groups) .
  • Physical Properties : Confirm volatility, solubility in water, and odor (e.g., faint flowery smell) .

Advanced Research Questions

Q. What mechanisms explain the iron(II) phthalocyanine catalyst’s role in regioselective alkyne hydration?

  • Methodological Answer : FePC acts as a Lewis acid, coordinating to the alkyne and facilitating anti-Markovnikov protonation. Key insights:
  • Oxidation State : Fe(II) is prone to aerobic oxidation to Fe(III), but catalytic activity persists due to tetrahedral coordination stabilizing the active species .
  • Kinetic Studies : Reaction rates decrease under inert atmospheres, suggesting O₂ participation in catalyst regeneration .
  • Spectroscopic Evidence : FTIR and XPS confirm Fe(II)/Fe(III) redox cycling during catalysis .

Q. How can researchers resolve contradictions in reported yields for similar secondary alcohol syntheses?

  • Methodological Answer : Systematic analysis of variables:
  • Catalyst Loading : Compare FePC (0.25 mol%) with other catalysts (e.g., Ru or Pd) for efficiency .
  • Solvent Effects : Ethanol’s protic nature enhances proton transfer vs. aprotic solvents (e.g., THF) .
  • Substrate Scope : Electron-donating groups (e.g., 4-methyl) improve yields vs. electron-withdrawing substituents .
  • Replicates : Conduct triplicate runs to assess reproducibility (reported SD ±5% for FePC systems) .

Q. What strategies optimize the oxidation of this compound to its ketone derivative?

  • Methodological Answer : Use controlled oxidation protocols:
  • Reagents : Chromic acid (H₂CrO₄) or KMnO₄ in acidic conditions .
  • Conditions : Monitor temperature (0–5°C to prevent over-oxidation) and stoichiometry (1:1 alcohol:oxidizer ratio) .
  • Workup : Quench with NaHSO₃, extract with CH₂Cl₂, and purify via distillation .
  • Analysis : Confirm conversion via IR (loss of O-H stretch at ~3400 cm⁻¹) and NMR (appearance of ketone carbonyl at δ 200-220 ppm) .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?

  • Methodological Answer : Conduct SAR studies:
  • Analog Synthesis : Replace the 4-methyl group with halogens, methoxy, or nitro groups .
  • Bioassays : Test antimicrobial activity (e.g., MIC against E. coli or S. aureus) and compare with parent compound .
  • Computational Modeling : Use DFT to correlate electron density at the hydroxyl group with antioxidant potency .

Data Contradictions and Resolution

Q. Why do some studies report lower yields for FePC-catalyzed reactions compared to noble metal catalysts?

  • Methodological Answer : Key factors include:
  • Catalyst Stability : FePC degrades under prolonged aerobic conditions, reducing turnover numbers .
  • Substrate Limitations : Bulky alkynes show steric hindrance with FePC’s planar structure .
  • Resolution : Optimize reaction time (≤12 hours) and use FePC-doped supports (e.g., SiO₂) to enhance stability .

Research Applications

Q. What are non-pharmaceutical research applications of this compound?

  • Methodological Answer :
  • Coordination Chemistry : Use as a ligand for transition metals (e.g., Fe or Cu complexes) to study catalytic behavior .
  • Material Science : Incorporate into polymers via esterification to modify thermal stability (TGA analysis) .
  • Environmental Studies : Assess biodegradability using OECD 301F tests (measure BOD₅/COD ratios) .

Tables for Key Data

Synthetic Parameter Optimal Value Reference
Catalyst Loading (FePC)0.25 mol%
Reaction SolventEthanol
Reaction Time6–24 hours
Yield67.8%
Regioselectivity (Markovnikov)>95%
Oxidation Reagents Product Reference
Chromic Acid4-Methylacetophenone
KMnO₄ (acidic)4-Methylbenzoic Acid

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